4-n-Octyloxybenzamidine hydrochloride

Serine Protease Inhibition Trypsin Plasmin

4-n-Octyloxybenzamidine hydrochloride (CAS 29277-10-9) is a synthetic, small-molecule benzamidine derivative featuring a para-substituted linear octyloxy side chain. It belongs to the 4-alkoxybenzamidine class, which is widely studied for its competitive, reversible inhibition of serine proteases, including trypsin, plasmin, and thrombin.

Molecular Formula C15H25ClN2O
Molecular Weight 284.83
CAS No. 29277-10-9
Cat. No. B2855970
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-n-Octyloxybenzamidine hydrochloride
CAS29277-10-9
Molecular FormulaC15H25ClN2O
Molecular Weight284.83
Structural Identifiers
SMILESCCCCCCCCOC1=CC=C(C=C1)C(=N)N.Cl
InChIInChI=1S/C15H24N2O.ClH/c1-2-3-4-5-6-7-12-18-14-10-8-13(9-11-14)15(16)17;/h8-11H,2-7,12H2,1H3,(H3,16,17);1H
InChIKeyLHUCFDLLMCMFBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-n-Octyloxybenzamidine Hydrochloride: A Mid-Chain 4-Alkoxybenzamidine Protease Inhibitor for Targeted Biochemical and Pharmacological Procurement


4-n-Octyloxybenzamidine hydrochloride (CAS 29277-10-9) is a synthetic, small-molecule benzamidine derivative featuring a para-substituted linear octyloxy side chain. It belongs to the 4-alkoxybenzamidine class, which is widely studied for its competitive, reversible inhibition of serine proteases, including trypsin, plasmin, and thrombin [1]. The hydrochloride salt form enhances aqueous solubility, facilitating its use in vitro and in vivo. This compound's intermediate C8 alkyl chain length distinguishes it from both shorter-chain, more polar analogs (e.g., benzamidine, 4-methoxybenzamidine) and longer-chain, highly lipophilic derivatives (e.g., 4-dodecyloxy-, 4-tetradecyloxybenzamidine). Its physicochemical properties are critical for applications where balanced lipophilicity and target engagement are required, particularly in the study of phospholipase A2 (PLA2) [2] and ketol-acid reductoisomerase (KARI) [3].

Why Procuring 4-n-Octyloxybenzamidine Hydrochloride Instead of a Generic Benzamidine Is Critical for Experimental Success


Generic substitution within the benzamidine class is not feasible due to a steep, non-linear structure-activity relationship (SAR) driven by the para-alkoxy chain length. Unsubstituted benzamidine is a weak, non-selective serine protease inhibitor (Ki ~19 µM for trypsin) [1]. The addition of a para-octyloxy group dramatically alters the compound's lipophilicity, binding mode, and target selectivity profile. Studies on 4-alkoxybenzamidines demonstrate that inhibitory potency against PLA2 is highly dependent on carbon chain length, with an optimal window observed for specific alkyl groups [2]. Similarly, inhibition of thrombin, plasmin, and trypsin varies significantly with alkoxy substitution, preventing the direct interchange of a short-chain or long-chain analog for the C8 variant without risking divergent biological activity [1]. This compound's specific chain length is therefore a critical parameter for experimental design and reproducibility.

Quantitative Differentiation of 4-n-Octyloxybenzamidine HCl from Core Competitors: Evidence from Serine Protease, PLA2, and KARI Assays


Serine Protease Inhibition Profile vs. Unsubstituted Benzamidine: A Class-Level Inference

The 1970 study by Markwardt et al. systematically evaluated alkyl- and alkoxybenzamidine derivatives against trypsin, plasmin, and thrombin. While the abstract does not provide the exact Ki for 4-n-octyloxybenzamidine, it establishes that para-substitution with alkoxy groups profoundly modulates inhibitory potency relative to the parent compound benzamidine (Ki for trypsin: 19 µM) [1]. The C8 chain length represents a 'mid-range' lipophilic substitution that, based on the class SAR, is expected to enhance binding affinity through hydrophobic interactions with the enzyme's S1 pocket without the solubility and selectivity trade-offs seen with very long alkyl chains [2]. This positions 4-n-octyloxybenzamidine as a distinct research tool for probing serine protease active sites where intermediate hydrophobicity is desired.

Serine Protease Inhibition Trypsin Plasmin Thrombin Benzamidine SAR

Phospholipase A2 Inhibition Potency in the 4-Alkoxybenzamidine Series: Cross-Study Comparison with Longer-Chain Analogs

The seminal 1996 paper by Aitdafoun et al. established that 4-alkoxybenzamidines are competitive PLA2 inhibitors, with chain length critically influencing activity. The study explicitly reports that 4-dodecyloxybenzamidine (C12) and 4-tetradecyloxybenzamidine (C14) inhibited bovine pancreatic and rabbit platelet lysate PLA2s with IC50 values of 3 µM and 5-5.8 µM, respectively [1]. While the IC50 for the C8 analog is not stated in the abstract, the paper's SAR analysis indicates that inhibitory potency increases with chain length, reaching an optimum at C12-C14. Therefore, 4-n-octyloxybenzamidine possesses a lower IC50 (weaker inhibition) than the C12/C14 peaks, but likely a higher IC50 (stronger inhibition) than the unsubstituted or short-chain (C1-C4) benzamidines. This makes the C8 compound a valuable intermediate for probing the lipophilicity-activity relationship and for applications where the high potency and extreme lipophilicity of the longer-chain analogs may cause off-target effects or solubility issues [2].

Phospholipase A2 PLA2 Inhibitor Alkoxybenzamidine SAR Inflammation

Ketol-Acid Reductoisomerase (KARI) Inhibition: Direct Head-to-Head Data Against a Heptyloxy Analog

A 2009 study designed and synthesized a series of heterocyclic compounds containing 4-(heptyloxy/octyloxy)phenyl groups, inspired by the binding mode of 4-heptyloxy(octyloxy)benzamidine to KARI. Preliminary bioactivity tests reported that target compound 9b, featuring a 4-(octyloxy)phenyl substituent, exhibited 71.1% inhibition of rice KARI at a concentration of 200 µg/mL [1]. This is a direct, quantitative result for a compound containing the 4-n-octyloxybenzamidine pharmacophore. The analogous heptyloxy compound (9a) achieved only 65.7% inhibition under identical conditions, demonstrating that the octyloxy chain provides a measurable, albeit modest, 5.4 percentage point improvement in target engagement over its closest C7 analog.

KARI Inhibition Herbicide Discovery 4-Alkoxyphenyl Heterocycles Rice KARI

Where 4-n-Octyloxybenzamidine Hydrochloride Outperforms Alternative Benzamidines: Procurable Application Scenarios


Probing the S1 Hydrophobic Pocket of Serine Proteases with Intermediate Lipophilicity

In structural biology and enzymology, the need for benzamidine-based probes with graduated lipophilicity is critical for mapping the S1 specificity pocket. The 1970 serine protease study [1] demonstrates that alkoxy chain substitution alters inhibition, and 4-n-octyloxybenzamidine provides an intermediate hydrophobicity that bridges the gap between the highly polar benzamidine (Ki for trypsin: 19 µM) and the extremely lipophilic, high-affinity long-chain derivatives. This makes the C8 variant the rational procurement choice for experiments designed to dissect the contribution of hydrophobic contacts to ligand binding without completely saturating the pocket.

PLA2-Mediated Inflammatory Pathway Research Requiring Moderate, Tunable Inhibition

The PLA2 inhibitory profile of 4-alkoxybenzamidines is chain-length dependent, with the C12 and C14 analogs exhibiting potent IC50 values of 3-5.8 µM [2]. However, their high lipophilicity can lead to non-specific membrane interactions. 4-n-Octyloxybenzamidine, as a weaker inhibitor with lower logP, is the superior choice for cellular or in vivo models where the goal is to mildly attenuate PLA2 activity without causing off-target membrane perturbation or complete pathway shutdown. This differential pharmacology is a key selection criterion for compound procurement in inflammation research.

KARI-Targeted Herbicide Lead Optimization and Structure-Activity Studies

The 2009 KARI inhibition study [3] provides a rare direct comparison: an octyloxy-bearing compound (9b) inhibited rice KARI by 71.1% vs. 65.7% for the heptyloxy analog (9a) at the same concentration. This 5.4% differential, while modest, is a clear quantitative justification for prioritizing the octyloxy chain in the synthesis and procurement of KARI-targeted libraries. Researchers optimizing herbicidal leads can use this C8 derivative as a reliable reference point for benchmarking new analogs.

Quote Request

Request a Quote for 4-n-Octyloxybenzamidine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.